molecular formula C8H9F3N2O2S B13456629 4-(Azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid

4-(Azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid

Cat. No.: B13456629
M. Wt: 254.23 g/mol
InChI Key: MRGZWBUPQAXNKD-UHFFFAOYSA-N
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Description

4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be formed through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can then be introduced through a condensation reaction with a thioamide or a similar sulfur-containing compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted thiazoles or azetidines.

Scientific Research Applications

4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azetidin-3-yl)-1lambda6-thiane-1,1-dione; trifluoroacetic acid
  • (azetidin-3-yl)urea; trifluoroacetic acid
  • 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid; trifluoroacetic acid

Uniqueness

4-(azetidin-3-yl)-1,3-thiazole; trifluoroacetic acid is unique due to the combination of azetidine and thiazole rings with trifluoroacetic acid. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the strong acidity of trifluoroacetic acid, allows for unique interactions and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

4-(azetidin-3-yl)-1,3-thiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H8N2S.C2HF3O2/c1-5(2-7-1)6-3-9-4-8-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7)

InChI Key

MRGZWBUPQAXNKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CSC=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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